molecular formula C17H26N2O2 B5872013 N-mesityl-4-(4-morpholinyl)butanamide

N-mesityl-4-(4-morpholinyl)butanamide

Katalognummer: B5872013
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: MYMPGJXTYMQSIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-mesityl-4-(4-morpholinyl)butanamide is a butanamide derivative characterized by two distinct substituents: a mesityl group (2,4,6-trimethylphenyl) on the amide nitrogen and a morpholinyl group (a six-membered heterocycle containing oxygen and nitrogen) at the fourth carbon of the butanoyl chain. The mesityl group contributes significant steric bulk and hydrophobicity, which may enhance metabolic stability and influence binding interactions. The morpholinyl group, with its polar nature, improves solubility and hydrogen-bonding capacity.

Eigenschaften

IUPAC Name

4-morpholin-4-yl-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13-11-14(2)17(15(3)12-13)18-16(20)5-4-6-19-7-9-21-10-8-19/h11-12H,4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMPGJXTYMQSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

The following analysis compares N-mesityl-4-(4-morpholinyl)butanamide with structurally related butanamide derivatives, focusing on molecular properties, substituent effects, and reported activities.

Structural and Physicochemical Properties

A comparative analysis of key parameters is summarized in Table 1.

Table 1: Comparative Molecular Properties of Butanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents LogP (Estimated) Key Structural Features
N-mesityl-4-(4-morpholinyl)butanamide* C₁₈H₂₆N₂O₂ 302.42 Mesityl, Morpholinyl ~4.2 Bulky mesityl; polar morpholinyl
3-oxo-N-(thiazol-2-yl)butanamide C₇H₈N₂O₂S 184.21 Thiazolyl ~1.8 Aromatic thiazole; ketone group
4-Methoxybutyrylfentanyl C₂₃H₃₀N₂O₂ 366.50 Methoxyphenyl, Piperidinyl ~3.5 Opioid backbone; methoxy substitution
4-(4-ethylphenoxy)-N-(4-morpholinylphenyl)butanamide C₂₂H₂₈N₂O₃ 368.50 Ethylphenoxy, Morpholinylphenyl 3.6 Ethylphenoxy; morpholinylphenyl
N-(4-Acetylphenyl)butanamide C₁₂H₁₅NO₂ 205.26 Acetylphenyl ~1.5 Acetyl group; compact structure

*Note: Data for N-mesityl-4-(4-morpholinyl)butanamide are estimated based on structural analogs.

Key Observations:
  • Molecular Weight: The target compound (302.42 g/mol) is intermediate in size compared to 4-Methoxybutyrylfentanyl (366.50 g/mol) and 4-(4-ethylphenoxy)-N-(4-morpholinylphenyl)butanamide (368.50 g/mol), suggesting a balance between bioavailability and membrane permeability.
  • Hydrogen-Bonding : The morpholinyl group in the target compound provides hydrogen-bond acceptors (similar to the thiazole in ), which may improve target engagement compared to purely hydrophobic substituents.
PDE5 Inhibition ()

Compounds such as 3-oxo-N-(thiazol-2-yl)butanamide (IC₅₀ = 100% PDE5 inhibition) highlight the importance of heterocyclic substituents in enzyme binding . The target compound’s morpholinyl group may mimic the thiazole’s hydrogen-bonding capacity, but its bulky mesityl group could reduce PDE5 affinity while improving selectivity for other targets.

Opioid Activity ()

4-Methoxybutyrylfentanyl demonstrates that butanamide derivatives can interact with opioid receptors . However, the target’s morpholinyl group and mesityl substitution likely redirect its pharmacological profile away from opioid activity, reducing the risk of adverse effects associated with fentanyl analogs.

Solubility and Bioavailability

The 4-(4-ethylphenoxy)-N-(4-morpholinylphenyl)butanamide (LogP = 3.6) and the target compound (LogP ~4.2) both exhibit moderate lipophilicity, suggesting comparable solubility in biological membranes. The mesityl group’s bulk may slow metabolic degradation, extending half-life relative to simpler analogs like N-(4-Acetylphenyl)butanamide .

Pharmacological Implications

  • Target Selectivity : The mesityl group’s steric hindrance may reduce off-target interactions observed in compounds like 4-Methoxybutyrylfentanyl, which has a narrow therapeutic index .
  • Metabolic Stability : Increased hydrophobicity from the mesityl group could enhance resistance to cytochrome P450 metabolism compared to polar analogs (e.g., thiazole derivatives ).
  • Synthetic Feasibility : The morpholinyl group’s commercial availability (as seen in ) simplifies synthesis compared to specialized heterocycles in .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.